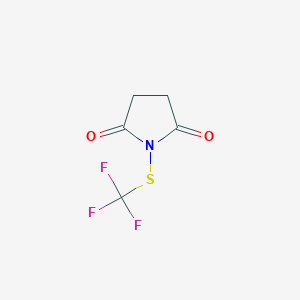

1-(Trifluoromethylthio)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(trifluoromethylsulfanyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2S/c6-5(7,8)12-9-3(10)1-2-4(9)11/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLNEWKWTZRGKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethylthio)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of succinimide with trifluoromethylthiolating agents. For instance, the reaction of succinimide with trifluoromethylsulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine can yield the desired product . The reaction typically occurs under mild conditions, often at room temperature, and requires careful control of the reaction environment to prevent side reactions.

Industrial Production Methods: Industrial production of 1-(trifluoromethylthio)pyrrolidine-2,5-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethylthio)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.

Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted pyrrolidine-2,5-dione derivatives.

Scientific Research Applications

1-(Trifluoromethylthio)pyrrolidine-2,5-dione has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties[][8].

Mechanism of Action

The mechanism of action of 1-(trifluoromethylthio)pyrrolidine-2,5-dione involves its interaction with various molecular targets. The trifluoromethylthio group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. This group can participate in redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activities .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The -SCF₃ group in the trifluoromethylthio derivative enhances electrophilicity, making it more reactive in sulfenylation compared to -SPh or -S(4-OMePh) analogs .

- Bioactivity : Pyridine- or indole-substituted derivatives (e.g., compounds in ) exhibit antimicrobial or anticonvulsant activity, whereas 1-(Trifluoromethylthio)pyrrolidine-2,5-dione is primarily used in synthesis due to its lack of reported bioactivity .

Pharmacological Activity

While 1-(Trifluoromethylthio)pyrrolidine-2,5-dione lacks documented bioactivity, other analogs show distinct pharmacological profiles:

- Anticonvulsant Activity: Hybrid derivatives like 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione (ED₅₀ = 45 mg/kg) outperform valproic acid in seizure models .

- GABA-Transaminase Inhibition : 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (IC₅₀ = 100.5 μM) shows potent enzyme inhibition, relevant for epilepsy treatment .

- Antimicrobial Activity: Mannich bases with pyridine groups (e.g., 1-(pyridin-2-ylaminomethyl)pyrrolidine-2,5-dione) inhibit E. coli and Aspergillus spp. at MIC values of 25–50 μg/mL .

Physicochemical Properties

- Solubility: The trifluoromethylthio derivative exhibits lower aqueous solubility than aminophenyl-substituted analogs (e.g., 1-(2-aminophenyl)pyrrolidine-2,5-dione) due to its hydrophobic -SCF₃ group .

- Thermal Stability : Derivatives with aromatic thioethers (e.g., -SPh) decompose above 150°C, while -SCF₃ analogs remain stable up to 200°C .

Biological Activity

1-(Trifluoromethylthio)pyrrolidine-2,5-dione, with the CAS number 183267-04-1, is a compound that has garnered attention for its diverse biological activities. This compound is a derivative of pyrrolidine-2,5-dione, which is recognized for its potential in medicinal chemistry. The trifluoromethylthio group enhances the compound's reactivity and biological profile.

- Molecular Formula : C5H4F3NOS

- Molecular Weight : 195.16 g/mol

- IUPAC Name : 1-(Trifluoromethylthio)pyrrolidine-2,5-dione

The biological activity of 1-(trifluoromethylthio)pyrrolidine-2,5-dione can be attributed to its ability to interact with various biochemical pathways. The trifluoromethylthio group may enhance lipophilicity and electronic properties, allowing for better interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine-2,5-dione possess significant antimicrobial properties against various pathogens. The trifluoromethylthio substitution may enhance these effects by increasing the compound's ability to penetrate bacterial cell walls.

- Anticancer Properties : Preliminary investigations suggest that 1-(trifluoromethylthio)pyrrolidine-2,5-dione may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrolidine derivatives, including 1-(trifluoromethylthio)pyrrolidine-2,5-dione:

-

Antimicrobial Evaluation :

- A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with trifluoromethylthio substitutions showed enhanced activity compared to their non-substituted counterparts.

-

Cytotoxicity Assays :

- In vitro assays were conducted on several cancer cell lines (e.g., HeLa, MCF-7). The results demonstrated that 1-(trifluoromethylthio)pyrrolidine-2,5-dione exhibited a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.

-

Neuroprotection Studies :

- Research involving neuroblastoma cells suggested that treatment with this compound reduced oxidative stress markers and improved cell survival rates under neurotoxic conditions.

Data Table of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Cytotoxicity | Dose-dependent inhibition of cancer cell growth | |

| Neuroprotection | Reduced oxidative stress in neuroblastoma cells |

Q & A

Q. What are the recommended synthetic routes for 1-(Trifluoromethylthio)pyrrolidine-2,5-dione, and what key reaction parameters should be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution on pyrrolidine-2,5-dione derivatives using trifluoromethylthiolating agents (e.g., AgSCF₃ or Cu-mediated protocols). Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity .

- Temperature : Reactions often proceed at room temperature but may require heating (40–60°C) for completion .

- Catalyst : Transition metals like copper or palladium can improve yield in trifluoromethylthiolation .

Optimization via Design of Experiments (DoE) is recommended to minimize trial-and-error approaches. Use fractional factorial designs to screen variables (e.g., solvent, temperature, stoichiometry) and identify dominant factors .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positioning .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for sulfur/fluorine .

- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress .

Q. What are the primary research applications of this compound in current organic chemistry or medicinal chemistry studies?

Methodological Answer:

- Building Block : The pyrrolidine-2,5-dione core serves as a scaffold for bioactive molecules (e.g., enzyme inhibitors) .

- Chiral Ligand : Functionalization at the 1-position enables use in asymmetric catalysis .

- Electrophilic Reactivity : The -SCF₃ group participates in radical or nucleophilic reactions for fluorinated compound synthesis .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of reactions involving this compound, and what are the limitations?

Methodological Answer:

- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for trifluoromethylthiolation .

- Solvent Effects : Continuum solvation models (e.g., SMD) predict solvent polarity impacts on reaction rates .

- Limitations : Computational models may underestimate steric effects or fail to account for non-equilibrium conditions. Validate predictions with controlled experiments .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental outcomes for reactions with this compound?

Methodological Answer:

- Feedback Loop : Integrate experimental results (e.g., kinetic data) into computational models to refine parameters like activation barriers .

- Sensitivity Analysis : Test variables (e.g., catalyst loading) experimentally to identify discrepancies between predicted and observed yields .

- Multi-Method Validation : Cross-check computational results with alternative methods (e.g., IR spectroscopy for intermediate detection) .

Q. What are the implications of the trifluoromethylthio group's electronic properties on the compound's reactivity and stability under various conditions?

Methodological Answer:

- Electron-Withdrawing Effect : The -SCF₃ group reduces electron density on the pyrrolidine ring, increasing susceptibility to nucleophilic attack at the carbonyl positions .

- Oxidative Stability : The sulfur atom may oxidize to sulfoxide/sulfone derivatives under harsh conditions; monitor via ¹H/¹⁹F NMR .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds .

Q. How can factorial design be applied to optimize the synthesis or functionalization of this compound, and what variables are most critical?

Methodological Answer:

-

Variable Selection : Prioritize factors like solvent polarity, temperature, and catalyst loading .

-

Screening Design : Use a 2³ factorial design to evaluate main effects and interactions. For example:

Factor Low Level High Level Temperature 25°C 60°C Solvent THF DMF Catalyst Loading 5 mol% 10 mol% -

Response Surface Methodology (RSM) : Refine optimal conditions after initial screening .

Q. What are the key safety considerations when handling this compound in laboratory settings, and how should exposure be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.